Entospletinib

Description

Structure

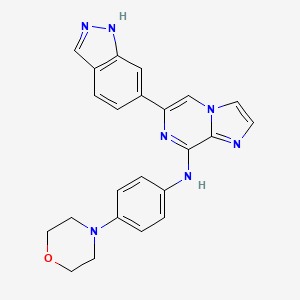

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-(1H-indazol-6-yl)-N-(4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrazin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N7O/c1-2-17-14-25-28-20(17)13-16(1)21-15-30-8-7-24-23(30)22(27-21)26-18-3-5-19(6-4-18)29-9-11-31-12-10-29/h1-8,13-15H,9-12H2,(H,25,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMSNFMDVXXHGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC3=NC(=CN4C3=NC=C4)C5=CC6=C(C=C5)C=NN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317670 | |

| Record name | Entospletinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229208-44-9 | |

| Record name | Entospletinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1229208-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Entospletinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229208449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Entospletinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12121 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Entospletinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENTOSPLETINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I3O3W6O3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mechanism of Action of Entospletinib in B-Cell Malignancies

Executive Summary

This compound (formerly GS-9973) is an orally bioavailable, selective, and potent small-molecule inhibitor of Spleen Tyrosine Kinase (SYK).[1][2][3] SYK is a critical non-receptor tyrosine kinase that plays a central role in signal transduction downstream of the B-cell receptor (BCR).[4][5] In many B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL), Diffuse Large B-cell Lymphoma (DLBCL), and other Non-Hodgkin Lymphomas (NHL), malignant cells are dependent on constitutive or ligand-induced BCR signaling for their proliferation, survival, and interaction with the microenvironment.[6][7] By competitively inhibiting the ATP-binding site of SYK, this compound effectively abrogates this signaling cascade, leading to the suppression of cell proliferation and the induction of apoptosis in malignant B-cells.[6][8] This document provides a comprehensive overview of the molecular mechanism, pharmacodynamics, clinical efficacy, and resistance pathways associated with this compound in the context of B-cell cancers.

The Role of SYK in B-Cell Receptor (BCR) Signaling

The B-cell receptor signaling pathway is essential for the development, maturation, and function of normal B-cells.[5] In various B-cell malignancies, this pathway is hijacked to provide continuous pro-survival and proliferative signals.[7] The signaling cascade is initiated upon antigen binding to the BCR, which leads to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the Igα (CD79a) and Igβ (CD79b) subunits by Src-family kinases like LYN.[5][9]

Phosphorylated ITAMs serve as docking sites for the tandem SH2 domains of SYK, leading to SYK's recruitment to the BCR complex and its subsequent activation through autophosphorylation.[4] Activated SYK then phosphorylates a multitude of downstream substrates, including B-cell Linker protein (BLNK) and Bruton's Tyrosine Kinase (BTK), initiating signaling cascades that involve Phosphoinositide 3-Kinase (PI3K), Phospholipase C gamma 2 (PLCγ2), and the MAPK/ERK pathway.[8][9] These pathways collectively drive transcription of genes that promote cell survival, proliferation, and differentiation.[4][10]

Core Mechanism of Action of this compound

This compound functions as an adenosine triphosphate (ATP) competitive inhibitor of SYK.[6] By binding to the ATP pocket of the SYK kinase domain, it prevents the phosphorylation of SYK's downstream targets, thereby blocking the entire BCR signaling cascade. This inhibition suppresses vital cellular processes in malignant B-cells, including proliferation and survival, ultimately leading to apoptosis.[8]

Caption: BCR signaling pathway and the inhibitory action of this compound on SYK.

Pharmacodynamics and Selectivity

This compound is a highly selective inhibitor of SYK. Kinase profiling studies have demonstrated its high affinity for SYK with minimal off-target effects on other kinases, which is an improvement over first-generation SYK inhibitors like fostamatinib (R406).[6][7][11]

| Parameter | Value | Reference |

| Target | Spleen Tyrosine Kinase (SYK) | [2] |

| Mechanism | ATP-competitive inhibitor | [6] |

| IC₅₀ | 7.7 nM | [3] |

| Dissociation Constant (Kd) | 7.6 nM | [6][7] |

| Selectivity Profile | Highly selective for SYK. Only one other kinase with Kd < 100 nM in a broad panel screen. | [7] |

Table 1: Pharmacodynamic and Selectivity Profile of this compound.

Clinical Efficacy in B-Cell Malignancies

This compound has been evaluated in Phase 2 clinical trials across a range of relapsed or refractory B-cell malignancies. Its activity varies by disease type, with more pronounced efficacy observed in CLL/SLL compared to more aggressive lymphomas like DLBCL.

Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL)

In patients with relapsed or refractory CLL/SLL, this compound monotherapy demonstrated significant clinical activity.

| Metric | Value | Reference |

| Overall Response Rate (ORR) | 57% - 61% (all Partial Responses) | [1][11] |

| Progression-Free Survival (PFS) at 24 weeks | 69% | [1] |

| Median PFS | 13.8 - 19.3 months | [1][12] |

| Nodal Response (≥50% reduction) | 73% | [1] |

| Median Duration of Response | 19.0 months | [1] |

Table 2: Clinical Efficacy of this compound Monotherapy in CLL/SLL.

When combined with the anti-CD20 antibody obinutuzumab in R/R CLL patients, the efficacy was enhanced.[12]

| Metric (this compound + Obinutuzumab) | Value (at RP2D of 400mg) | Reference |

| Overall Response Rate (ORR) | 82.4% | [12] |

| Complete Response (CR) | 17.6% (2 with uMRD) | [12] |

| Partial Response (PR) | 64.7% | [12] |

| Estimated 2-year Event-Free Survival (EFS) | 64% | [12] |

Table 3: Clinical Efficacy of this compound with Obinutuzumab in CLL.

Diffuse Large B-Cell Lymphoma (DLBCL)

This compound monotherapy showed limited activity in patients with advanced, relapsed DLBCL.[6]

| Metric | Value | Reference |

| Overall Response Rate (ORR) | 0% (No CR or PR) | [6] |

| Stable Disease | 12% | [6] |

| Progressive Disease | 60% | [6] |

| Median PFS | 1.5 months | [6] |

| Tumor Burden Reduction (any) | 22% of evaluable patients | [6] |

Table 4: Clinical Efficacy of this compound Monotherapy in DLBCL.

Other Indolent Non-Hodgkin Lymphomas (iNHL)

In a cohort of patients with various iNHLs, this compound demonstrated clinical activity.

| Metric | Value | Reference |

| Overall Response Rate (ORR) | 13.0% (1 CR, 7 PR) | [11] |

| Median PFS | 5.5 months | [11] |

Table 5: Clinical Efficacy of this compound Monotherapy in iNHL.

Mechanisms of Resistance

Resistance to targeted therapies is a significant clinical challenge. For SYK inhibitors like this compound, a primary mechanism of both innate and acquired resistance is the activation of the RAS/MAPK/ERK signaling pathway, which can bypass the block on BCR signaling.[13][14]

Studies in Acute Myeloid Leukemia (AML), which also can depend on SYK signaling, have provided key insights.[14]

-

Genetic Alterations: Activating mutations in genes of the RAS pathway (NRAS, KRAS) or upstream regulators like PTPN11 are associated with innate resistance to this compound.[13]

-

Pathway Upregulation: Overexpression of RAS pathway genes can confer acquired resistance.[14]

-

Overcoming Resistance: Preclinical models show that combining this compound with a MEK inhibitor (e.g., PD0325901) can re-sensitize resistant cells to SYK inhibition, suggesting a potential therapeutic strategy to overcome resistance.[13][14]

Caption: RAS/MAPK pathway activation as a bypass mechanism conferring resistance to this compound.

Key Experimental Protocols

SYK Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies SYK activity by measuring the amount of ADP produced during the kinase reaction.

-

Objective: To determine the IC₅₀ of this compound against SYK.

-

Principle: The ADP-Glo™ system is a luminescent assay that measures ADP production. After the kinase reaction, remaining ATP is depleted. Then, the ADP generated is converted back to ATP, which is used by a luciferase to produce a light signal proportional to the initial kinase activity.[15][16]

-

Methodology:

-

Reaction Setup: In a 384-well plate, incubate recombinant human SYK enzyme with varying concentrations of this compound (or DMSO vehicle control) in a kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT) for 15 minutes at room temperature.[15][17]

-

Initiation: Start the kinase reaction by adding a substrate solution containing a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1) and ATP (at a concentration near the Km for SYK). Incubate for 60 minutes at 27-30°C.[15][17]

-

ATP Depletion: Terminate the reaction by adding ADP-Glo™ Reagent. This stops the kinase reaction and depletes any unconsumed ATP. Incubate for 40 minutes at room temperature.[16]

-

ADP-to-ATP Conversion: Add Kinase Detection Reagent, which contains the enzyme and substrate necessary to convert ADP to ATP. Incubate for 30-60 minutes at room temperature.[16]

-

Detection: Measure luminescence using a plate reader. The signal is inversely proportional to the inhibitory activity of this compound.

-

Analysis: Plot the luminescence signal against the logarithm of this compound concentration and fit to a dose-response curve to calculate the IC₅₀ value.

-

Cell Viability and Proliferation Assay

-

Objective: To assess the effect of this compound on the proliferation of B-cell malignancy cell lines.

-

Principle: Assays like MTT or CellTiter-Glo® measure metabolic activity, which correlates with the number of viable cells.

-

Methodology:

-

Cell Plating: Seed B-cell lymphoma/leukemia cell lines (e.g., NALM-6, SEM) in 96-well plates at an appropriate density.[18]

-

Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Reagent Addition: Add the viability reagent (e.g., MTT solution or CellTiter-Glo® reagent) to each well according to the manufacturer's protocol.

-

Detection: After a final incubation, measure absorbance (for MTT) or luminescence (for CellTiter-Glo®) with a microplate reader.

-

Analysis: Normalize the results to the vehicle control and plot cell viability against drug concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

-

References

- 1. Syk Inhibitor this compound Monotherapy in CLL/SLL: Phase 2 Trial Results - Conference Correspondent [conference-correspondent.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. SYK-dependent tonic B-cell receptor signaling is a rational treatment target in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. An Open-label, Phase II Trial of this compound (GS-9973), a Selective Spleen Tyrosine Kinase Inhibitor, in Diffuse Large B-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. New insights into SYK targeting in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Syk inhibitors in clinical development for hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound and obinutuzumab in patients with relapsed/refractory chronic lymphocytic leukemia and B-cell malignancies | Haematologica [haematologica.org]

- 13. Resistance mechanisms to SYK inhibition in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ashpublications.org [ashpublications.org]

- 15. 3.2. In Vitro Kinase Inhibition Assays [bio-protocol.org]

- 16. promega.com [promega.com]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

Entospletinib: A Deep Dive into its Target Profile and Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entospletinib (GS-9973) is an orally bioavailable small molecule inhibitor of Spleen Tyrosine Kinase (Syk), a critical mediator of signal transduction in various hematopoietic cells.[1][2][3] As a key component of the B-cell receptor (BCR) signaling pathway, Syk has emerged as a promising therapeutic target for a range of B-cell malignancies and autoimmune disorders.[2][4] This technical guide provides an in-depth analysis of this compound's target profile, its remarkable kinase selectivity, and the experimental methodologies used to characterize its activity.

Target Profile: Potent and Selective Inhibition of Syk

This compound is an ATP-competitive inhibitor of Syk, potently disrupting its kinase activity.[4] In cell-free assays, this compound demonstrates a half-maximal inhibitory concentration (IC50) of 7.7 nM against Syk.[2][5] Further characterization of its binding affinity reveals a dissociation constant (Kd) of 7.6 nM .[4][6]

The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity. Off-target effects can lead to undesirable toxicities and limit the therapeutic window. This compound has been engineered for high selectivity for Syk, a feature that distinguishes it from other Syk inhibitors like Fostamatinib (the prodrug of R406).[6]

Kinase Selectivity Profile

A comprehensive kinase panel screening is essential to understand the selectivity of an inhibitor. This compound has been profiled against a broad panel of kinases, demonstrating a highly selective inhibition profile. The following tables summarize the available quantitative data on this compound's kinase selectivity.

Table 1: In Vitro Kinase Selectivity of this compound

| Kinase Target | Parameter | Value (nM) | Fold Selectivity vs. Syk (Kd) |

| Syk | IC50 | 7.7 | - |

| Syk | Kd | 7.6 - 10.5 | 1 |

| TNK1 | Kd | 86 | ~8-11 |

Data compiled from multiple sources. The range for Syk Kd reflects values reported in different studies.[6][7]

Table 2: Cellular Selectivity of this compound

| Kinase Target | Cellular Activity | Fold Selectivity vs. Syk |

| Syk | Potent Inhibition | 1 |

| Flt3 | 13 to >1000-fold less sensitive than Syk | >13 |

| Jak2 | 13 to >1000-fold less sensitive than Syk | >13 |

| c-Kit | 13 to >1000-fold less sensitive than Syk | >13 |

| KDR | 13 to >1000-fold less sensitive than Syk | >13 |

| Ret | 13 to >1000-fold less sensitive than Syk | >13 |

This data is based on target protein phosphorylation or functional responses in cellular assays.[2]

A broad kinase panel screening using the KINOMEscan platform revealed that besides Syk, only Tyrosine Kinase Non-Receptor 1 (TNK1) had a dissociation constant (Kd) of less than 100 nM for this compound.[6] This highlights the exceptional selectivity of this compound. In contrast, the active metabolite of Fostamatinib, R406, was found to inhibit 79 kinases with a Kd of less than 100 nM.[6]

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the Syk signaling cascade, which is pivotal for the activation, proliferation, and survival of B-cells.[4] Upon antigen binding to the B-cell receptor (BCR), Syk is recruited and activated, initiating a downstream signaling cascade that involves multiple effector molecules. By blocking the ATP-binding site of Syk, this compound prevents the phosphorylation of downstream substrates, thereby abrogating the entire signaling pathway.

Experimental Protocols

The characterization of this compound's activity and selectivity relies on a series of well-defined in vitro and cellular assays. Below are the detailed methodologies for key experiments.

In Vitro Syk Kinase Assay (LANCE-based)

This assay quantifies the enzymatic activity of Syk and the inhibitory potential of compounds like this compound in a cell-free system.

-

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a biotinylated peptide substrate by Syk.

-

Materials:

-

Recombinant full-length baculovirus-expressed Syk kinase.

-

Assay Buffer: 25 mM Tris-HCl (pH 7.5), 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2, 0.01% casein, 0.01% Triton X-100.

-

Substrate: Promega PTK biotinylated peptide substrate 1.

-

ATP.

-

This compound (or other test compounds) at various concentrations.

-

Stop Solution: 30 mM EDTA.

-

Detection Reagents: Streptavidin-Allophycocyanin (SA-APC) and a europium-labeled anti-phosphotyrosine antibody (e.g., PT66).

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in assay buffer.

-

In a 384-well plate, add the Syk enzyme, the peptide substrate, and the test compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the EDTA-containing stop solution.

-

Add the detection reagents (SA-APC and anti-phosphotyrosine antibody).

-

Incubate in the dark to allow for binding.

-

Read the plate on a suitable TR-FRET plate reader (e.g., PerkinElmer Envision).

-

Calculate the ratio of the fluorescence signals and determine the IC50 values using a four-parameter logistic fit.

-

Cellular Phospho-Syk (pSyk) Assay

This assay measures the inhibition of Syk phosphorylation in a cellular context, providing a more physiologically relevant assessment of compound activity.

-

Principle: Flow cytometry is used to quantify the levels of phosphorylated Syk (pSyk) in cells following stimulation and treatment with an inhibitor.

-

Materials:

-

Whole blood or isolated peripheral blood mononuclear cells (PBMCs).

-

Cell stimulation agent (e.g., anti-IgM antibody for B-cells).

-

This compound at various concentrations.

-

Fixation and permeabilization buffers (e.g., BD Cytofix/Cytoperm).

-

Fluorescently labeled anti-pSyk antibody.

-

Flow cytometer.

-

-

Procedure:

-

Pre-incubate whole blood or isolated cells with varying concentrations of this compound.

-

Stimulate the cells with an appropriate agonist (e.g., anti-IgM) to induce Syk phosphorylation.

-

Fix the cells to preserve the phosphorylation state.

-

Permeabilize the cells to allow intracellular antibody staining.

-

Stain the cells with a fluorescently labeled anti-pSyk antibody.

-

Acquire the samples on a flow cytometer.

-

Analyze the data to determine the median fluorescence intensity (MFI) of pSyk staining in the target cell population.

-

Calculate the percent inhibition of Syk phosphorylation relative to the vehicle-treated control and determine the EC50 value.

-

Cell Proliferation Assay (e.g., in MV-4-11 cells)

This assay assesses the functional consequence of Syk inhibition on the proliferation of cancer cell lines that are dependent on Syk signaling.

-

Principle: A colorimetric or fluorometric method is used to measure the number of viable cells after a period of incubation with the test compound.

-

Materials:

-

MV-4-11 cell line (or other relevant cell line).

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

This compound at various concentrations.

-

Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo).

-

96-well microplates.

-

Plate reader (spectrophotometer or luminometer).

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density.

-

Add serial dilutions of this compound to the wells.

-

Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell proliferation inhibition compared to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

-

Experimental and Drug Discovery Workflow

The discovery and development of a targeted kinase inhibitor like this compound follows a structured workflow, from initial screening to preclinical and clinical evaluation.

References

- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. An Open-label, Phase II Trial of this compound (GS-9973), a Selective Spleen Tyrosine Kinase Inhibitor, in Diffuse Large B-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (GS-9973) | Syk Inhibitor | TargetMol [targetmol.com]

- 6. An open-label phase 2 trial of this compound (GS-9973), a selective spleen tyrosine kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Second-Generation SYK Inhibitor this compound Ameliorates Fully Established Inflammation and Bone Destruction in the Cherubism Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anti-inflammatory Potential of Entospletinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Entospletinib (GS-9973) is a potent and selective second-generation inhibitor of Spleen Tyrosine Kinase (Syk), a critical mediator in the signaling pathways of various immune cells.[1][2] Initially developed for hematological malignancies, a growing body of preclinical evidence highlights its significant anti-inflammatory properties, suggesting its therapeutic potential in a range of inflammatory and autoimmune disorders.[1][2] This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound, detailing its mechanism of action, summarizing key preclinical findings in various disease models, and outlining the experimental protocols used to elucidate its efficacy.

Introduction to this compound and Spleen Tyrosine Kinase (Syk)

This compound is an orally bioavailable small molecule that acts as a reversible, ATP-competitive inhibitor of Syk.[3] Syk is a non-receptor tyrosine kinase predominantly expressed in hematopoietic cells, including B cells, mast cells, macrophages, and neutrophils.[4] It plays a crucial role in transducing signals from a variety of cell surface receptors, such as B-cell receptors (BCRs), Fc receptors, and integrins, thereby initiating downstream signaling cascades that lead to cellular activation, proliferation, and the production of inflammatory mediators.[4][5] By inhibiting Syk, this compound effectively dampens these inflammatory responses at a key upstream checkpoint.

Mechanism of Action: Inhibition of the Syk Signaling Pathway

Upon receptor activation, Syk is recruited to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) on the intracellular domains of receptors. This binding leads to the autophosphorylation and activation of Syk, which then phosphorylates a host of downstream effector molecules, including phospholipase Cγ (PLCγ), Bruton's tyrosine kinase (BTK), and phosphoinositide 3-kinase (PI3K).[4] This cascade ultimately results in the activation of transcription factors such as NF-κB and AP-1, leading to the production of pro-inflammatory cytokines and chemokines.[6] this compound, by binding to the ATP-binding pocket of Syk, prevents its phosphorylation and activation, thereby blocking this entire signaling cascade.

Quantitative Data on Anti-inflammatory Efficacy

The anti-inflammatory effects of this compound have been quantified in various preclinical models. The following tables summarize the key findings.

| Parameter | Cell Type/Model | IC50/EC50 | Reference |

| Syk Inhibition | Biochemical Assay | 7.7 nM | [7] |

| BCR-mediated B-cell Activation | Ramos cells | 2 nM | [8] |

| Cell Proliferation | MV-4-11 cells | 327 nM | [8] |

| TF-1 cells | 453 nM | [8] | |

| Bone marrow cells | 582 nM | [7] |

| Disease Model | Key Outcome | Treatment Group | Control Group | % Reduction/Improvement | Reference |

| Acute Kidney Injury (IRI Model) | Renal Fibrosis (Day 14) | 3.96% ± 1.05% | 13.00% ± 1.51% | ~70% | [6] |

| Kidney Weight Reduction | ~20% | ~40% | ~50% | [9] | |

| Cherubism (Sh3bp2KI/KI Mouse) | Serum TNF-α | Reduced | Elevated | Significant Reduction | [10] |

| Inflammatory Infiltrates (Lung & Liver) | Significantly Reduced | Present | - | [10] | |

| Autoimmune Arthritis (CIA Model) | Ankle Inflammation | Significantly Inhibited | Present | - | [7] |

| Pannus Formation, Cartilage Damage, Bone Resorption | Inhibited | Present | ED50: 1.2-3.9 mg/kg | [7] | |

| Autoimmune Arthritis (K/BxN Serum Transfer) | Joint Inflammation (Clinical Score) | Massively Reduced | Severe | Significant Reduction | [11] |

| Ankle Thickening | Massively Reduced | Increased | Significant Reduction | [11] |

Experimental Protocols

This section details the methodologies employed in key studies investigating the anti-inflammatory properties of this compound.

Animal Models

-

Model: Unilateral renal ischemia-reperfusion injury (IRI) in mice.[6]

-

Procedure:

-

Anesthetize mice and perform a flank incision to expose the left kidney.

-

Occlude the renal pedicle with a non-traumatic microvascular clamp for a specified period (e.g., 30 minutes) to induce ischemia.

-

Remove the clamp to allow reperfusion.

-

Suture the incision and provide postoperative care.

-

-

This compound Administration: Administer this compound (e.g., 20 mg/kg) or vehicle (DMSO) via intraperitoneal injection 30 minutes prior to IRI and at specified intervals post-surgery.[6]

-

Analysis: Harvest kidneys at various time points (e.g., 1, 7, and 14 days) for histological analysis (PAS and Masson's trichrome staining), flow cytometry, and single-cell RNA sequencing.[6][9]

-

Model: Homozygous knock-in (KI) mice (Sh3bp2KI/KI) on a C57BL/6 background, which spontaneously develop systemic macrophage inflammation.[10][12]

-

Procedure:

-

Breed and genotype mice to obtain Sh3bp2KI/KI and wild-type littermate controls.

-

Monitor mice for the development of cherubism-related phenotypes (e.g., facial swelling).

-

-

This compound Administration: Administer this compound (e.g., 100 mg/kg) or DMSO via intraperitoneal injection daily for a specified duration (e.g., 6 weeks), starting at 10 weeks of age.[12]

-

Analysis: Perform histomorphometric analysis of lung and liver tissue for inflammatory infiltrates, measure serum TNF-α levels by ELISA, and conduct micro-computed tomography (μCT) analysis of mandibles, calvariae, and joints to assess bone erosion.[10]

-

Model: Induction of inflammatory arthritis in naive mice by the transfer of serum from K/BxN transgenic mice.[13][14]

-

Procedure:

-

Collect serum from arthritic K/BxN mice.

-

Inject naive recipient mice (e.g., C57BL/6) intraperitoneally with K/BxN serum on days 0 and 2 to induce arthritis.[14]

-

-

This compound Administration: Administer this compound (e.g., 100 mg/kg) or vehicle orally twice daily throughout the course of the experiment.[8]

-

Analysis: Monitor clinical signs of arthritis daily, including ankle thickness and a clinical score.[13] At the end of the study, collect joint tissue for histological analysis and measure serum cytokine levels.

Cellular and Molecular Assays

-

Objective: To quantify and phenotype immune cell populations in the kidney.[6]

-

Protocol:

-

Perfuse kidneys with PBS to remove circulating blood cells.

-

Mince the kidney tissue and digest with a cocktail of collagenase and DNase I.

-

Prepare a single-cell suspension by passing the digested tissue through a cell strainer.

-

Perform red blood cell lysis.

-

Stain cells with a panel of fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD11b, Ly6G, F4/80). A typical gating strategy is shown in the supplementary materials of the cited reference.[15]

-

Acquire data on a flow cytometer and analyze using appropriate software.

-

-

Objective: To characterize the transcriptomic profiles of individual cells within the kidney to understand the effects of this compound on gene expression.[6][11][16][17][18]

-

Protocol:

-

Prepare a single-cell suspension from kidney tissue as described for flow cytometry.

-

Enrich for specific cell populations if necessary.

-

Perform single-cell capture, lysis, reverse transcription, and library preparation using a commercial platform (e.g., 10x Genomics Chromium).

-

Sequence the libraries on a high-throughput sequencer.

-

Perform bioinformatic analysis, including cell clustering, differential gene expression analysis, and pathway analysis.

-

-

Objective: To assess the effect of this compound on neutrophil functions such as oxidative burst and degranulation.[19][20]

-

Oxidative Burst (ROS Production):

-

Isolate neutrophils from whole blood.

-

Pre-incubate neutrophils with this compound or vehicle.

-

Stimulate neutrophils with an agonist (e.g., fMLP, PMA, or immune complexes).

-

Measure reactive oxygen species (ROS) production using a fluorescent probe (e.g., dihydrorhodamine 123).

-

-

Degranulation (CD62L Shedding):

-

Isolate neutrophils and pre-incubate with this compound or vehicle.

-

Stimulate neutrophils.

-

Stain for the surface expression of L-selectin (CD62L) and analyze by flow cytometry. A decrease in CD62L indicates degranulation.

-

-

Objective: To determine the effect of this compound on macrophage polarization towards pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.[6][21][22]

-

Protocol:

-

Isolate monocytes from peripheral blood and differentiate them into macrophages using M-CSF.

-

Polarize macrophages towards an M1 phenotype using LPS and IFN-γ, or an M2 phenotype using IL-4 and IL-13, in the presence or absence of this compound.

-

Analyze macrophage phenotype by:

-

Flow cytometry: Staining for M1 (e.g., CD86) and M2 (e.g., CD206) surface markers.

-

ELISA/qRT-PCR: Measuring the expression of M1 (e.g., TNF-α, IL-6) and M2 (e.g., IL-10, Arg1) cytokines and genes.

-

-

Conclusion

This compound demonstrates robust anti-inflammatory properties across a range of preclinical models of inflammatory and autoimmune diseases. Its targeted inhibition of Syk provides a potent mechanism to suppress the activation of multiple immune cell lineages and their production of inflammatory mediators. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound for inflammatory conditions. Further clinical investigation is warranted to translate these promising preclinical findings into novel therapies for patients.

References

- 1. JCI Insight - The spleen tyrosine kinase inhibitor this compound resolves inflammation to promote repair following acute kidney injury [insight.jci.org]

- 2. Tyrosine-protein kinase SYK - Wikipedia [en.wikipedia.org]

- 3. Frontiers | K/BxN Serum-Transfer Arthritis as a Model for Human Inflammatory Arthritis [frontiersin.org]

- 4. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI Insight - The spleen tyrosine kinase inhibitor this compound resolves inflammation to promote repair following acute kidney injury [insight.jci.org]

- 6. The spleen tyrosine kinase inhibitor this compound resolves inflammation to promote repair following acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. SYK spleen associated tyrosine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 11. Current Methodological Challenges of Single-Cell and Single-Nucleus RNA-Sequencing in Glomerular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Second-Generation SYK Inhibitor this compound Ameliorates Fully Established Inflammation and Bone Destruction in the Cherubism Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. K/BxN Serum Transfer Arthritis as a Model of Inflammatory Joint Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]

- 15. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

- 16. profiles.wustl.edu [profiles.wustl.edu]

- 17. Single-cell RNA sequencing for the study of kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Optimized flow cytometry assays to monitor neutrophil activation in human and mouse whole blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. criver.com [criver.com]

- 21. Serotonin skews human macrophage polarization through HTR2B and HTR7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Inflammatory M1-like macrophages polarized by NK-4 undergo enhanced phenotypic switching to an anti-inflammatory M2-like phenotype upon co-culture with apoptotic cells - PMC [pmc.ncbi.nlm.nih.gov]

Entospletinib: A Technical Guide to its Molecular Structure, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Entospletinib (GS-9973) is an orally bioavailable, selective small-molecule inhibitor of spleen tyrosine kinase (Syk), a crucial mediator of signal transduction in various immune cells.[1][2][3] By targeting the B-cell receptor (BCR) signaling pathway, this compound has demonstrated potential therapeutic value in the treatment of hematological malignancies and certain inflammatory diseases.[2][3][4] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and biological activity of this compound, including detailed experimental protocols and a summary of key preclinical and clinical findings.

Molecular Structure and Chemical Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name 6-(1H-indazol-6-yl)-N-(4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrazin-8-amine.[2][5] Its chemical structure is characterized by a central imidazo[1,2-a]pyrazine core linked to an indazole and a morpholinophenyl group.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₁N₇O | [2][6] |

| Molecular Weight | 411.46 g/mol | [1][6] |

| CAS Number | 1229208-44-9 | [2][5] |

| IUPAC Name | 6-(1H-indazol-6-yl)-N-(4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrazin-8-amine | [2][5] |

| SMILES | C1COCCN1C2=CC=C(C=C2)NC3=NC(=CN4C3=NC=C4)C5=CC6=C(C=C5)C=NN6 | [2] |

| Appearance | White to off-white solid | [7] |

| Melting Point | >250 °C | [8] |

| Solubility | DMSO: up to 82 mg/mL | [5] |

Mechanism of Action: Inhibition of the Syk Signaling Pathway

This compound functions as a potent and selective inhibitor of spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of various immune cell receptors, most notably the B-cell receptor (BCR).[9][10] The BCR signaling cascade is essential for the development, activation, proliferation, and survival of B-cells.[6][11]

Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the associated Igα (CD79a) and Igβ (CD79b) proteins by Src-family kinases.[11][12] This phosphorylation event creates docking sites for the tandem SH2 domains of Syk, leading to its recruitment to the BCR complex and subsequent activation through phosphorylation.[11][13]

Activated Syk then phosphorylates downstream adaptor proteins and enzymes, including BLNK, PLCγ2, and Vav, initiating a cascade of signaling events that ultimately lead to the activation of transcription factors such as NF-κB and MAPK.[6][12] These transcription factors drive the expression of genes involved in B-cell proliferation, differentiation, and survival.[6]

This compound, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of Syk, preventing its phosphorylation and activation.[7][9] This blockade of Syk activity effectively abrogates the downstream signaling cascade, leading to an inhibition of B-cell activation, proliferation, and survival.[9][12] This mechanism of action provides the rationale for its investigation in B-cell malignancies where BCR signaling is often constitutively active.[9]

References

- 1. B-cell receptor - Wikipedia [en.wikipedia.org]

- 2. This compound monotherapy in patients with relapsed or refractory chronic lymphocytic leukemia previously treated with B-cell receptor inhibitors: results of a phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. Syk Inhibitor this compound Monotherapy in CLL/SLL: Phase 2 Trial Results - Conference Correspondent [conference-correspondent.com]

- 5. selleckchem.com [selleckchem.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Pharmacokinetics, Pharmacodynamics, and Safety of this compound, a Novel pSYK Inhibitor, Following Single and Multiple Oral Dosing in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 11. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 12. Antigen receptor structure and signaling pathways - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]

Entospletinib in Hematological Cancers: An In-depth Technical Guide to Early-Stage Clinical Trial Results

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entospletinib (GS-9973) is an orally bioavailable, selective inhibitor of spleen tyrosine kinase (Syk).[1] Syk is a critical component of B-cell receptor (BCR) signaling, a pathway frequently dysregulated in B-cell malignancies.[2][3] By targeting Syk, this compound aims to disrupt the signaling cascades that promote the proliferation and survival of malignant B-cells.[4] This technical guide provides a comprehensive overview of the early-stage clinical trial results for this compound in a range of hematological cancers, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Mechanism of Action: Targeting the B-Cell Receptor Signaling Pathway

This compound functions as an adenosine triphosphate (ATP) competitive inhibitor of Syk.[5][6] In malignant B-cells, constitutive activation of the BCR signaling pathway is a common oncogenic driver. Upon antigen binding to the BCR, Syk is recruited and activated, leading to the phosphorylation of downstream signaling molecules. This cascade ultimately promotes cell survival and proliferation.[3] this compound's inhibition of Syk blocks these downstream effects, including the activation of Bruton tyrosine kinase (BTK) and phosphoinositide 3-kinase (PI3K), thereby suppressing malignant cell proliferation and inducing apoptosis.[4][7]

Caption: Mechanism of action of this compound in the BCR signaling pathway.

Phase II Clinical Trial in B-Cell Malignancies (NCT01799889)

An open-label, multicenter Phase II study evaluated the efficacy and safety of this compound in patients with various relapsed or refractory B-cell malignancies.[8]

Experimental Protocol

-

Study Design: This was a phase 2, open-label, single-agent study with separate cohorts for different hematological malignancies.[6][9]

-

Patient Population: The study enrolled adult patients (≥18 years) with a documented diagnosis of relapsed or refractory Chronic Lymphocytic Leukemia (CLL), Follicular Lymphoma (FL), other indolent Non-Hodgkin Lymphomas (iNHL) including Lymphoplasmacytoid Lymphoma/Waldenström Macroglobulinemia (LPL/WM), Small Lymphocytic Lymphoma (SLL), and Marginal Zone Lymphoma (MZL), Mantle Cell Lymphoma (MCL), or Diffuse Large B-cell Lymphoma (DLBCL).[8][9] All patients had received prior therapy and required treatment for progressive disease.[9]

-

Treatment: The starting dose of this compound was 800 mg administered orally twice daily (BID) in 28-day cycles.[9][10] For certain CLL cohorts added by amendment, a 400mg BID dose was used.[11]

-

Endpoints: The primary endpoint varied by cohort. For CLL, it was the progression-free survival (PFS) rate at 24 weeks.[12] For MCL, the primary endpoint was the PFS rate at 16 weeks, and for FL, LPL/WM, and MZL, it was the PFS rate at 24 weeks.[10] Secondary endpoints included overall response rate (ORR), duration of response (DOR), and safety.[13]

-

Response Assessment: Tumor response was assessed by an Independent Review Committee (IRC) at weeks 8, 16, 24, and then every 12 weeks.[14][15] Response criteria were based on the International Workshop on CLL (iwCLL) guidelines for CLL and the Cheson 2007 criteria for lymphomas.[14]

Caption: Experimental workflow for the Phase II trial NCT01799889.

Efficacy and Safety Data

The efficacy of this compound monotherapy varied across the different subtypes of hematological malignancies.

| Indication | Number of Patients | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | PFS Rate (Timepoint) | Reference |

| CLL | 41 | 61.0% | 13.8 months | 70.1% (24 weeks) | [12] |

| DLBCL | 43 | 0% | 1.5 months | 3.6% (16 weeks) | [5] |

| FL | 41 | 17.1% | 5.7 months | 51.5% (24 weeks) | [10] |

| LPL/WM | 17 | 35.3% (24% ORR reported in another abstract) | 10.9 months | 69.8% (24 weeks) | [10][15] |

| MZL | 17 | 11.8% | 5.5 months | 46.2% (24 weeks) | [10] |

| MCL | 39 | 15% | 5.6 months | 66% (16 weeks) |

Note: ORR for LPL/WM includes minor responses in one source.

The safety profile of this compound was generally manageable, though adverse events were common.

| Adverse Event Profile (All Cohorts, N=186) | Percentage | Reference |

| Any Grade Treatment-Emergent AEs | 99% | [10] |

| Grade ≥3 Treatment-Emergent AEs | 65-82% (across cohorts) | [10] |

| Serious Adverse Events (SAEs) | 29.0% | [12] |

| Most Common Any Grade AEs | Fatigue, Nausea, Diarrhea | [10] |

| Common Grade 3/4 Laboratory Abnormalities | Neutropenia (14.5%), ALT/AST elevations (13.4%) | [12] |

| Treatment Discontinuation due to AEs | 8-29% (across cohorts) | [10] |

Phase Ib/II Clinical Trial in Acute Myeloid Leukemia (NCT02343939)

This study evaluated this compound as a monotherapy and in combination with standard chemotherapy in patients with AML.[16]

Experimental Protocol

-

Study Design: A Phase 1b/2, open-label, multicenter study. The trial included different groups: Group A (combination with induction chemotherapy), Group B (combination with a hypomethylating agent), and Group C (monotherapy for relapsed/refractory AML).[17][18]

-

Patient Population: Adults with newly diagnosed or relapsed/refractory AML. Specific cohorts focused on patients with MLL rearrangements or high HOXA9/MEIS1 expression.[17]

-

Treatment:

-

Endpoints: The primary endpoints were safety and tolerability in the dose-escalation phase and complete remission (CR) rate in the expansion phase.[18]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What are Syk inhibitors and how do they work? [synapse.patsnap.com]

- 3. Inhibitors of B-cell Receptor Signaling for patients with B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An Open-label, Phase II Trial of this compound (GS-9973), a Selective Spleen Tyrosine Kinase Inhibitor, in Diffuse Large B-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. researchgate.net [researchgate.net]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. An open-label phase 2 trial of this compound (GS-9973), a selective spleen tyrosine kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An open-label phase 2 trial of this compound in indolent non-Hodgkin lymphoma and mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Paper: Clinical Activity of this compound (GS-9973), a Selective Syk Inhibitor, in Patients with CLL Previously Treated with an Inhibitor of B-Cell Receptor Pathway Signaling [ash.confex.com]

- 12. An open-label phase 2 trial of this compound (GS-9973), a selective spleen tyrosine kinase inhibitor, in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phase II study finds this compound has limited activity in patients with R/R DLBCL [lymphomahub.com]

- 14. researchgate.net [researchgate.net]

- 15. ascopubs.org [ascopubs.org]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. A Phase 1b/2 Study of this compound (GS-9973) Monotherapy and in Combination with Chemotherapy in Patients with Acute Myeloid Leukemia (AML) | Dana-Farber Cancer Institute [dana-farber.org]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Entospletinib: In Vitro Cell Viability Assay Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entospletinib (GS-9973) is an orally bioavailable, selective inhibitor of Spleen Tyrosine Kinase (Syk).[1] Syk is a critical component of the B-cell receptor (BCR) signaling pathway, which is frequently overactive in various B-cell malignancies.[2] By inhibiting Syk, this compound disrupts downstream signaling, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.[2] These application notes provide detailed protocols for in vitro assays to assess the effect of this compound on cell viability and outline its mechanism of action.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines, as determined by different in vitro assays.

| Cell Line | Assay Type | IC50 Value | Reference |

| Syk (cell-free) | Kinase Assay | 7.7 nM | [1][2] |

| Ramos | Functional Assay (BCR-mediated BLNK phosphorylation) | 0.026 µM | |

| MV-4-11 | Proliferation Assay | 0.327 µM | |

| C57BL/6 mouse bone marrow | Cytotoxicity Assay | 0.582 µM |

Signaling Pathway

This compound targets Syk, a key kinase in the B-cell receptor (BCR) signaling pathway. Upon BCR activation, Syk initiates a signaling cascade involving downstream effectors such as PI3K and BTK, which ultimately promotes cell proliferation and survival. This compound's inhibition of Syk blocks these downstream signals, leading to decreased proliferation and increased apoptosis in B-cell malignancies.

Caption: this compound's mechanism of action in the BCR signaling pathway.

Experimental Protocols

Cell Viability Assays

a) CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.

Experimental Workflow:

Caption: Workflow for the CellTiter-Glo® cell viability assay.

Protocol:

-

Prepare opaque-walled 96-well plates with mammalian cells in 100 µL of culture medium per well.

-

Include control wells containing medium without cells for background luminescence measurement.

-

Add various concentrations of this compound to the experimental wells.

-

Incubate the plates according to the specific experimental protocol.

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[3]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[3]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[3]

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3]

-

Record the luminescence using a luminometer.

b) WST-1 Cell Viability Assay

This colorimetric assay measures cell proliferation and viability based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells to form a soluble formazan dye.[4]

Experimental Workflow:

Caption: Workflow for the WST-1 cell viability assay.

Protocol:

-

Seed cells in a 96-well plate at a density of 0.1-5 x 10^4 cells/well in a final volume of 100 µL of culture medium.

-

Add various concentrations of this compound to the wells.

-

Incubate the plate for 24-96 hours in a humidified incubator at 37°C with 5% CO2.[5]

-

Add 10 µL of WST-1 reagent to each well.[4]

-

Incubate the plate for 0.5-4 hours at 37°C.[4]

-

Gently shake the plate for 1 minute.[4]

-

Measure the absorbance at a wavelength between 420 and 480 nm using a microplate reader.[4]

Apoptosis Assay

Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity, allowing PI to enter and stain the cellular DNA.[6][7]

Experimental Workflow:

Caption: Workflow for the Annexin V and PI apoptosis assay.

Protocol:

-

Seed 1 x 10^6 cells and treat with the desired concentrations of this compound.[6]

-

Harvest the cells and wash them twice with cold PBS.[6]

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 1 µL of PI solution to each 100 µL of cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.[8]

-

Add 400 µL of 1X Binding Buffer to each tube.[8]

-

Analyze the cells by flow cytometry within one hour.

Western Blot Analysis

Western blotting can be used to analyze the expression levels of key proteins in the Syk signaling pathway following treatment with this compound.[9]

Protocol:

-

Culture and seed NCI-H460 and NCI-H460/MX20 cells in T25 flasks (1 million cells/flask).[9]

-

The following day, add 3 µM of this compound and incubate for 24, 48, and 72 hours.[9]

-

Prepare cell lysates using a suitable lysis buffer (e.g., 25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% Triton X-100, 1% sodium deoxycholate, 0.1% SDS).[9]

-

Determine protein concentration using a standard protein assay.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., Syk, p-Syk, GAPDH) overnight at 4°C.[9]

-

Wash the membrane and incubate with a horseradish peroxidase-conjugated secondary antibody for 2 hours at room temperature.[9]

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. ch.promega.com [ch.promega.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. cellbiolabs.com [cellbiolabs.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 9. The Spleen Tyrosine Kinase Inhibitor, this compound (GS-9973) Restores Chemosensitivity in Lung Cancer Cells by Modulating ABCG2-mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Efficacy of Entospletinib in a Rat Collagen-Induced Arthritis Model

For Research Use Only.

Abstract

These application notes provide a detailed protocol for evaluating the efficacy of Entospletinib, a selective Spleen Tyrosine Kinase (Syk) inhibitor, in a rat model of collagen-induced arthritis (CIA). This model is a well-established preclinical tool for studying the pathology of rheumatoid arthritis and for evaluating novel therapeutic agents.[1][2][3] Included are methodologies for arthritis induction, therapeutic administration of this compound, and comprehensive assessment of disease progression through clinical scoring, paw volume measurements, and cytokine analysis. Additionally, this document presents the theoretical impact of this compound on the Syk signaling pathway, a critical component in the inflammatory cascade of rheumatoid arthritis.

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and subsequent joint destruction.[3] The collagen-induced arthritis (CIA) model in rats is a widely utilized preclinical model as it shares many pathological and immunological features with human RA.[4] The induction of CIA involves immunization with type II collagen, leading to a robust inflammatory response targeting the joints.[4]

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[5] Its involvement in B-cell receptor, Fc receptor, and integrin signaling makes it a compelling target for therapeutic intervention in autoimmune diseases like RA.[6] this compound is a second-generation, selective Syk inhibitor.[6] Preclinical studies in mouse models of autoimmune arthritis have demonstrated that this compound can dose-dependently ameliorate the macroscopic signs of joint inflammation, reduce neutrophil accumulation, and lower local cytokine levels.[6][7] This document outlines the protocols to assess the efficacy of this compound in the rat CIA model.

Signaling Pathway of Syk in Rheumatoid Arthritis

Syk is a key mediator in the signaling cascades of both adaptive and innate immune cells. In the context of rheumatoid arthritis, its activation, particularly through Fc receptors on macrophages and mast cells, and the B-cell receptor on B cells, leads to the production of pro-inflammatory cytokines and chemokines, contributing to the inflammatory environment within the synovium and subsequent joint damage. This compound, by selectively inhibiting Syk, is hypothesized to disrupt these downstream signaling events, thereby reducing the inflammatory response.

Caption: Syk signaling pathway in immune cells and the inhibitory action of this compound.

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Rats

This protocol describes the induction of arthritis in susceptible rat strains using an emulsion of type II collagen and an adjuvant.

-

Animals: Female Lewis or Wistar rats, 7-8 weeks old, are commonly used.[8]

-

Reagents:

-

Bovine or Porcine Type II Collagen (2 mg/mL in 0.05 M acetic acid)

-

Incomplete Freund's Adjuvant (IFA)

-

0.05 M Acetic Acid

-

-

Procedure:

-

Prepare the collagen emulsion by mixing equal volumes of the Type II Collagen solution and IFA. Emulsify by drawing the mixture into and out of a glass syringe until a stable, white, viscous emulsion is formed.

-

On Day 0, immunize each rat with 200 µL of the emulsion via subcutaneous injection at the base of the tail.[8]

-

On Day 7, administer a booster injection of 100 µL of the same collagen-IFA emulsion subcutaneously at a different site near the base of the tail.[8][9]

-

Monitor the animals daily for the onset of clinical signs of arthritis, which typically appear between days 11 and 14 post-primary immunization.[1][2]

-

This compound Administration

This compound can be administered prophylactically or therapeutically to assess its preventative or treatment effects.

-

Dosing Paradigms:

-

Prophylactic: Begin dosing on Day 0 (day of primary immunization) and continue until the end of the study.

-

Semi-Established: Start dosing on Day 7 (day of booster immunization) and continue until the end of the study.

-

Therapeutic: Initiate dosing upon the first appearance of clinical signs of arthritis (e.g., around Day 11-13) and continue until the end of the study.[1]

-

-

Route of Administration: Oral gavage (PO) is a common route for this compound. Other routes such as subcutaneous (SC), intraperitoneal (IP), or intravenous (IV) can also be used depending on the formulation and experimental design.[1]

-

Vehicle Control: A vehicle control group (e.g., the solvent used to dissolve this compound) must be included in the study design.

Assessment of Arthritis

A multi-faceted approach should be used to evaluate the severity of arthritis.

-

Clinical Scoring:

-

Score each hind paw daily based on a scale of 0-4 for inflammation and swelling.[10]

-

0: Normal, no signs of arthritis.

-

1: Mild, but definite redness and swelling of the ankle or individual digits.

-

2: Moderate redness and swelling of the ankle.

-

3: Severe redness and swelling of the entire paw including digits.

-

4: Maximally inflamed limb with involvement of multiple joints.

-

The maximum score per animal is 8 (sum of both hind paws).

-

-

Paw Volume/Thickness Measurement:

-

Measure the thickness of each hind paw every other day using a digital caliper.

-

The change in paw thickness over time is a quantitative measure of inflammation.

-

-

Histopathological Assessment:

-

At the end of the study, collect the hind paws, fix them in 10% formalin, decalcify, and embed in paraffin.

-

Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, cartilage damage, and bone resorption.

-

Scoring can be done on a scale of 0-5 for each parameter.[1][2]

-

Cytokine Analysis

Measurement of pro-inflammatory cytokines in the joint tissue provides a molecular readout of inflammation.

-

Sample Collection: At the termination of the experiment, dissect the paw tissue, snap-freeze in liquid nitrogen, and store at -80°C.

-

Homogenization: Homogenize the tissue in a suitable lysis buffer containing protease inhibitors.

-

ELISA: Use commercially available ELISA kits to quantify the levels of key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the tissue homogenates.[11][12]

Experimental Workflow

Caption: Experimental workflow for evaluating this compound in the rat CIA model.

Data Presentation

The following tables provide a template for organizing the quantitative data obtained from the study.

Table 1: Effect of this compound on Clinical Arthritis Score

| Treatment Group | Day 12 | Day 14 | Day 16 | Day 18 | Day 20 | Day 22 |

| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound (Low Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Positive Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Table 2: Effect of this compound on Paw Thickness (mm)

| Treatment Group | Day 12 | Day 14 | Day 16 | Day 18 | Day 20 | Day 22 |

| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound (Low Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Positive Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels in Paw Tissue (pg/mg protein)

| Treatment Group | TNF-α | IL-1β | IL-6 |

| Naive Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound (Low Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Positive Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in a rat model of collagen-induced arthritis. By systematically assessing clinical signs, joint inflammation, and key inflammatory mediators, researchers can gain valuable insights into the therapeutic potential of Syk inhibition for the treatment of rheumatoid arthritis. The provided templates for data organization and visualization of the experimental workflow and signaling pathway are intended to facilitate clear and comprehensive reporting of findings.

References

- 1. Characterization of the Syk-dependent T cell signaling response to an Altered Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. inotiv.com [inotiv.com]

- 3. inotiv.com [inotiv.com]

- 4. Collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. conquest.health [conquest.health]

- 6. Signaling pathways in rheumatoid arthritis: implications for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The immunosuppressive effects and mechanisms of loureirin B on collagen-induced arthritis in rats [frontiersin.org]

- 10. Frontiers | Development of the Digital Arthritis Index, a Novel Metric to Measure Disease Parameters in a Rat Model of Rheumatoid Arthritis [frontiersin.org]

- 11. Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to prednisolone treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inflammatory cytokine levels in paw tissues during development of rat collagen-induced arthritis: effect of FK506, an inhibitor of T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Western Blot Analysis of SYK Pathway Proteins Following Entospletinib Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entospletinib (GS-9973) is a selective, orally bioavailable inhibitor of Spleen Tyrosine Kinase (SYK), a critical mediator of signal transduction downstream of various cell surface receptors, including the B-cell receptor (BCR).[] The SYK signaling pathway is a key regulator of cell proliferation, differentiation, and survival in various hematopoietic cells.[2] Dysregulation of this pathway is implicated in the pathogenesis of several B-cell malignancies and autoimmune diseases. This compound exerts its therapeutic effect by inhibiting SYK, which in turn modulates the activity of downstream effector proteins. This document provides detailed protocols for performing Western blot analysis to assess the impact of this compound on key proteins within the SYK signaling cascade.

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor of SYK.[3] By binding to the ATP-binding pocket of the SYK kinase domain, it prevents the phosphorylation and activation of SYK. This blockade of SYK activity interrupts the downstream signaling cascade, affecting the phosphorylation status and activity of key effector molecules such as Bruton's tyrosine kinase (BTK), phosphoinositide 3-kinase (PI3K), protein kinase B (AKT), and extracellular signal-regulated kinase (ERK).[4] Ultimately, this inhibition of the BCR signaling pathway can suppress malignant cell proliferation and induce apoptosis.[4]

Data Presentation: Quantitative Analysis of SYK Pathway Protein Modulation by this compound

The following tables summarize the quantitative data from Western blot analyses of various precursor B-acute lymphoblastic leukemia (B-ALL) cell lines treated with this compound. The data, derived from densitometric analysis of Western blot bands, illustrates the percentage change in protein expression or phosphorylation relative to untreated controls.

Table 1: Effect of this compound on SYK Pathway Proteins in NALM-6 Cells (Pre-B-ALL)

| Target Protein | Treatment (72h) | Mean % Change vs. Control (± SD) |

| pSYK (Tyr525/526) | 1 µM this compound | -50% (± 15%) |

| pSYK (Y352) | 1 µM this compound | -40% (± 12%) |

| pAKT | 1 µM this compound | -60% (± 18%) |

| pERK | 1 µM this compound | -30% (± 10%) |

| pGSK3β | 1 µM this compound | -70% (± 20%) |

| BCL-6 | 1 µM this compound | -80% (± 22%) |

| pSHP-1 | 1 µM this compound | +40% (± 13%) |

| p4E-BP1 | 1 µM this compound | -50% (± 16%) |

Data adapted from a study on precursor B-ALL cell lines, representing densitometric analysis of Western blots.[3][5]

Table 2: Effect of this compound on SYK Pathway Proteins in SEM Cells (Pro-B-ALL)

| Target Protein | Treatment (72h) | Mean % Change vs. Control (± SD) |

| pSYK (Tyr525/526) | 1 µM this compound | -90% (± 25%) |

| pSYK (Y352) | 1 µM this compound | -85% (± 23%) |

| pAKT | 1 µM this compound | -40% (± 14%) |

| pERK | 1 µM this compound | -60% (± 19%) |

| pGSK3β | 1 µM this compound | -50% (± 15%) |

| p53 | 1 µM this compound | +70% (± 21%) |

Data adapted from a study on precursor B-ALL cell lines, representing densitometric analysis of Western blots.[3][5]

Table 3: Effect of this compound on SYK Pathway Proteins in RS4;11 Cells (Pro-B-ALL)

| Target Protein | Treatment (72h) | Mean % Change vs. Control (± SD) |

| pSYK (Tyr525/526) | 1 µM this compound | -20% (± 8%) |

| pAKT | 1 µM this compound | -15% (± 7%) |

| pERK | 1 µM this compound | -10% (± 5%) |

Data adapted from a study on precursor B-ALL cell lines, representing densitometric analysis of Western blots. This cell line showed limited response to this compound.[3]

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

-

Cell Culture: Culture B-ALL cell lines (e.g., NALM-6, SEM, RS4;11) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed cells at a density of 1 x 10^6 cells/mL in T25 flasks.

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. Treat cells with the desired concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or DMSO as a vehicle control.

-

Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

-

Cell Harvesting: Following incubation, harvest the cells by centrifugation at 300 x g for 5 minutes.

Protocol 2: Protein Extraction

-

Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

-

Lysis: Resuspend the cell pellet in ice-cold RIPA lysis buffer (25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.[6]

-

Incubation: Incubate the lysate on ice for 30 minutes with intermittent vortexing.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

Protocol 3: Western Blot Analysis

-

Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Gel Electrophoresis: Load the samples onto a 4-15% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. For phosphorylated proteins, BSA is recommended over milk to avoid high background.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-SYK (Tyr525/526), anti-SYK, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-p-GSK3β, anti-GSK3β, anti-BCL-6, anti-p53, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation. Dilute antibodies in 5% BSA in TBST according to the manufacturer's recommendations.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Densitometric Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein to the loading control. For phosphorylated proteins, normalize the phosphorylated protein signal to the total protein signal.

Mandatory Visualizations

Caption: SYK signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for Western blot analysis.

References

- 2. Second-Generation SYK Inhibitor this compound Ameliorates Fully Established Inflammation and Bone Destruction in the Cherubism Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Precursor B-ALL Cell Lines Differentially Respond to SYK Inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Spleen Tyrosine Kinase Inhibitor, this compound (GS-9973) Restores Chemosensitivity in Lung Cancer Cells by Modulating ABCG2-mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Efficacy Testing of Entospletinib

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of preclinical animal models for evaluating the in vivo efficacy of Entospletinib, a selective spleen tyrosine kinase (Syk) inhibitor. The protocols detailed below are based on established methodologies for testing kinase inhibitors in hematological malignancies.

Introduction to this compound and its Mechanism of Action

This compound is an orally bioavailable small molecule that potently and selectively inhibits spleen tyrosine kinase (Syk).[1][2] Syk is a critical non-receptor tyrosine kinase involved in the B-cell receptor (BCR) signaling pathway, which is frequently dysregulated in B-cell malignancies.[1][3] By inhibiting Syk, this compound disrupts downstream signaling cascades, leading to the inhibition of B-cell activation, proliferation, migration, and adhesion, ultimately inducing apoptosis in malignant cells.[1] this compound has been investigated in clinical trials for various hematological cancers, including Chronic Lymphocytic Leukemia (CLL), Acute Lymphoblastic Leukemia (ALL), and Diffuse Large B-cell Lymphoma (DLBCL).[3]

The following diagram illustrates the targeted signaling pathway of this compound.

Caption: this compound's mechanism of action in the BCR signaling pathway.

Animal Models for Efficacy Testing

Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models using immunodeficient mice are the most relevant systems for evaluating the in vivo efficacy of this compound in hematological malignancies.

1. Patient-Derived Xenograft (PDX) Models for Acute Lymphoblastic Leukemia (ALL)

PDX models, which involve the engraftment of primary patient tumor cells into immunodeficient mice, closely recapitulate the heterogeneity of human disease.

-

Mouse Strain: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) or NOD/SCID gamma (NSG) mice are recommended due to their robust support for the engraftment of human hematopoietic cells.

-